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Compound of Interest

Compound Name:
(S)-(+)-1-Phenyl-1,2-ethanediol 2-

tosylate

Cat. No.: B1588290 Get Quote

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate is a pivotal chiral building block in the landscape of

modern organic synthesis.[1][2] Its value lies not in its direct incorporation into final target

molecules, but in its role as a highly efficient precursor to (S)-styrene oxide, a versatile and

widely used chiral epoxide.[1] This guide provides an in-depth exploration of the chemistry,

applications, and experimental protocols associated with this compound, offering field-proven

insights for professionals engaged in complex molecule synthesis.

The Foundational Chemistry: Why Tosylates are
Superior Leaving Groups
The utility of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate is fundamentally derived from the

properties of the p-toluenesulfonyl (tosyl) group. In organic synthesis, hydroxyl (-OH) groups

are notoriously poor leaving groups because the hydroxide anion (HO⁻) is a strong base.[3]

The tosyl group elegantly circumvents this issue by converting the hydroxyl group into a

tosylate ester (-OTs), which is an excellent leaving group.[3][4]

The efficacy of the tosylate anion as a leaving group stems from its exceptional stability. This

stability is a direct consequence of:

Resonance Delocalization: The negative charge on the oxygen atom is delocalized across

the entire sulfonyl group and into the aromatic ring, distributing the charge and stabilizing the

anion.[4]
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Low Basicity: The conjugate acid of the tosylate anion is p-toluenesulfonic acid (TsOH), a

strong acid with a pKa of approximately -2.8. This indicates that the tosylate anion is a very

weak base, a key characteristic of a good leaving group.[5]

This transformation is critical because it enables facile nucleophilic substitution reactions,

typically proceeding via an SN2 mechanism, which is essential for building complex molecular

frameworks with precise stereochemical control.[4]

The Primary Application: A Gateway to (S)-Styrene
Oxide
The most significant application of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate is its conversion

to (S)-styrene oxide. This transformation occurs through a base-mediated intramolecular SN2

reaction. The base deprotonates the remaining secondary hydroxyl group, which then acts as

an internal nucleophile, attacking the carbon bearing the tosylate group and displacing it to

form the three-membered epoxide ring.

This reaction is highly efficient and proceeds with a predictable inversion of configuration at the

carbon center where the substitution occurs, locking in the desired stereochemistry. The

resulting (S)-styrene oxide is a cornerstone intermediate in asymmetric synthesis, valued for its

role in producing enantiomerically pure pharmaceuticals, agrochemicals, and other specialized

materials.[6][7][8] Its reactivity lies in the strained epoxide ring, which is susceptible to

regioselective ring-opening by a wide array of nucleophiles, allowing for the introduction of

diverse functionalities with controlled stereochemistry.[8]

Table 1: Physicochemical Properties of (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate
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Property Value

CAS Number 40435-14-1[9][10][11][12]

Molecular Formula C₁₅H₁₆O₄S[1][9][10]

Molecular Weight 292.35 g/mol [9][11]

Appearance White solid[1]

Melting Point 74-76 °C[1][11][12]

Optical Activity [α]20/D +33° to +35° (c=2 in ethanol)[9][11]

IUPAC Name
(2S)-2-hydroxy-2-phenylethyl 4-

methylbenzenesulfonate[9][10]

Experimental Protocols & Methodologies
The protocols described below are self-validating systems, designed to ensure reproducibility

and high yield. The causality behind experimental choices is explained to provide a deeper

understanding of the process.

This procedure details the regioselective tosylation of the primary hydroxyl group of (S)-(+)-1-

Phenyl-1,2-ethanediol. The key to selectivity is exploiting the lower steric hindrance of the

primary alcohol compared to the secondary benzylic alcohol.

Rationale: The reaction is performed at low temperature to minimize the formation of the di-

tosylated byproduct and to control the reaction rate. Pyridine serves as both a mild base to

neutralize the HCl byproduct and as a solvent.[5][13] Slow, dropwise addition of tosyl

chloride ensures its preferential reaction with the more accessible primary hydroxyl group.

[13]

Materials:

(S)-(+)-1-Phenyl-1,2-ethanediol

p-Toluenesulfonyl chloride (TsCl)

Anhydrous Pyridine
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Dichloromethane (DCM)

1 M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine solution

Anhydrous Magnesium Sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

Dissolve (S)-(+)-1-Phenyl-1,2-ethanediol (1.0 eq.) in anhydrous pyridine under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Dissolve p-toluenesulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM.

Add the TsCl solution dropwise to the stirred diol solution over 1-2 hours, maintaining the

temperature at 0 °C.

Allow the reaction to stir at 0 °C for an additional 4-6 hours, monitoring progress by TLC.

Once the reaction is complete, quench by slowly adding cold 1 M HCl to neutralize excess

pyridine.

Transfer the mixture to a separatory funnel and extract with DCM (3x).

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution,

and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by recrystallization (e.g., from ethanol/water or toluene/hexanes) to

yield the pure mono-tosylate.

Starting Materials

Reaction Conditions

Workup & Purification

(S)-1-Phenyl-1,2-ethanediol

Dissolve Diol in Pyridine

Tosyl Chloride (TsCl)

Slowly Add TsCl

Pyridine (Base/Solvent)

Cool to 0°C

Stir at 0°C for 4-6h

Quench with HCl

Extract with DCM

Wash Organics

Dry & Concentrate

Recrystallize

(S)-(+)-1-Phenyl-1,2-ethanediol
2-tosylate
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Click to download full resolution via product page

Caption: Workflow for regioselective mono-tosylation.

This protocol describes the intramolecular cyclization of the tosylate to form the epoxide.

Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-

butoxide is used to deprotonate the hydroxyl group, forming a potent internal nucleophile

(alkoxide). The subsequent intramolecular SN2 displacement of the excellent tosylate

leaving group is rapid and efficient, yielding the desired epoxide. Anhydrous conditions are

critical to prevent quenching the base.

Materials:

(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Saturated Ammonium Chloride (NH₄Cl) solution

Diethyl ether

Brine solution

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend NaH (1.2

eq.) in anhydrous THF.

Cool the suspension to 0 °C.

Dissolve (S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate (1.0 eq.) in anhydrous THF.

Add the tosylate solution dropwise to the stirred NaH suspension.
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After the addition is complete, remove the ice bath and allow the mixture to warm to room

temperature. Stir for 1-3 hours, monitoring by TLC.

Upon completion, carefully cool the reaction back to 0 °C and quench by the slow, dropwise

addition of saturated NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced

pressure (note: styrene oxide is volatile).

The crude (S)-styrene oxide can be purified by vacuum distillation if necessary.

Mechanistic Visualization
The conversion of the tosylate to the epoxide is a classic example of an intramolecular

Williamson ether synthesis, proceeding via an SN2 mechanism.

Caption: Mechanism of epoxide formation from the tosylate.

Summary and Outlook
(S)-(+)-1-Phenyl-1,2-ethanediol 2-tosylate serves as a robust and reliable chiral synthon. Its

primary function is to act as a stable, isolable intermediate for the high-yield synthesis of

enantiopure (S)-styrene oxide. The principles governing its reactivity—the conversion of a poor

hydroxyl leaving group into an excellent tosylate leaving group—are fundamental to modern

organic synthesis. For researchers in drug discovery and total synthesis, mastering the use of

this reagent provides a powerful tool for the stereocontrolled introduction of a crucial C2 chiral

fragment, enabling the construction of complex, biologically active molecules.[14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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